molecular formula C10H9FO3 B2817051 3-(3-fluorooxetan-3-yl)benzoic acid CAS No. 1443759-41-8

3-(3-fluorooxetan-3-yl)benzoic acid

Cat. No.: B2817051
CAS No.: 1443759-41-8
M. Wt: 196.177
InChI Key: QXEPGIJNORBJMZ-UHFFFAOYSA-N
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Description

3-(3-Fluorooxetan-3-yl)benzoic acid (Molecular Formula: C₁₀H₉FO₃, MW: 196.18 g/mol) is a fluorinated benzoic acid derivative featuring a 3-fluorooxetane ring appended to the benzene core at the meta position. Its structural uniqueness arises from the oxetane ring, a strained four-membered oxygen heterocycle substituted with fluorine, which enhances metabolic stability and modulates physicochemical properties such as solubility and lipophilicity . Key characteristics include:

  • SMILES: C1C(CO1)(C2=CC=CC(=C2)C(=O)O)F
  • InChIKey: QXEPGIJNORBJMZ-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 141.3–148.9 Ų depending on adducts (e.g., [M+H]⁺: 141.9 Ų; [M+Na]⁺: 148.9 Ų) .

Properties

IUPAC Name

3-(3-fluorooxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-2-7(4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEPGIJNORBJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443759-41-8
Record name 3-(3-fluorooxetan-3-yl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzoic acid with an oxetane derivative under specific conditions to achieve the desired substitution . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of benzoic acid, 3-(3-fluoro-3-oxetanyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorooxetan-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(3-fluorooxetan-3-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(3-fluoro-3-oxetanyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Fluorooxetan-3-yl)benzoic acid C₁₀H₉FO₃ 3-Fluorooxetan-3-yl 196.18 High CCS values; potential for drug design
Methyl 3-fluorobenzoate C₈H₇FO₂ 3-Fluoro, methyl ester 154.14 Intermediate in organic synthesis
3-Methyl-4-(oxetan-3-yl)benzoic acid C₁₁H₁₂O₃ 3-Oxetan-3-yl, 4-methyl 192.21 Structural analog with unfluorinated oxetane
3-(Sulfooxy)benzoic acid C₇H₆O₇S 3-Sulfooxy 234.18 Metabolite with sulfonation; polar
2-(4-Aminobenzamido)benzoic acid C₁₄H₁₂N₂O₃ 4-Aminobenzamido at ortho 256.26 Antitubercular activity (MIC: 1.6 µg/mL)

Substituent Effects on Physicochemical Properties

  • Fluorine vs.
  • Oxetane vs. Sulfonate/Sulfate Groups : Sulfonated derivatives (e.g., 3-(sulfooxy)benzoic acid) exhibit higher polarity and aqueous solubility due to the ionizable sulfonate group, whereas the oxetane ring in the target compound balances lipophilicity and rigidity .

Research Findings and Gaps

  • Collision Cross-Section (CCS) Data : The target compound’s CCS values (141.3–148.9 Ų) suggest moderate-to-high mobility in analytical separations, comparable to other benzoic acid derivatives .
  • Synthetic Utility : Fluorinated oxetanes are increasingly used in medicinal chemistry to replace metabolically labile groups (e.g., tert-butyl), though specific applications for this compound remain unexplored .

Biological Activity

3-(3-Fluorooxetan-3-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme modulation studies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 3-(3-fluorooxetan-3-yl)benzoic acid features a benzoic acid core with a fluorinated oxetane substituent. The presence of the oxetane ring may influence its biological properties, including its interaction with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 3-(3-fluorooxetan-3-yl)benzoic acid and its derivatives:

  • Antimicrobial Activity :
    • The compound has shown promising results against various microbial strains. For instance, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
    • In a qualitative screening, the compound produced growth inhibition zones of 15 mm against E. faecium and 10 mm against S. aureus .
  • Enzyme Modulation :
    • In silico studies suggest that 3-(3-fluorooxetan-3-yl)benzoic acid acts as a potent binder to cathepsins B and L, which are crucial for protein degradation pathways in cells . The binding affinity was indicated by Glide Scores ranging from −7.6 to −9.18 Kcal/mol for procathepsin B.

Table 1: Antimicrobial Activity of 3-(3-Fluorooxetan-3-yl)benzoic Acid

Microbial StrainGrowth Inhibition Zone (mm)
Enterococcus faecium E515
Staphylococcus aureus ATCC 653810
Bacillus subtilis ATCC 66839

Table 2: Enzyme Binding Affinity

EnzymeGlide Score (Kcal/mol)
Procathepsin B−7.6
Procathepsin L−5.30

Case Studies

  • In Vitro Evaluation :
    A study evaluated the cytotoxicity of various benzoic acid derivatives, including 3-(3-fluorooxetan-3-yl)benzoic acid, on human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated no significant cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for further development .
  • Antibiofilm Activity :
    The compound exhibited moderate antibiofilm activity against E. faecium with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. This suggests potential applications in preventing biofilm-associated infections .

Research Findings

Research findings indicate that the biological activity of 3-(3-fluorooxetan-3-yl)benzoic acid may be attributed to its ability to modulate key enzymatic pathways involved in protein degradation and its direct antimicrobial effects against pathogenic bacteria.

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